Product packaging for Chloro(diethyl)methoxysilane(Cat. No.:CAS No. 18157-18-1)

Chloro(diethyl)methoxysilane

Cat. No.: B14710132
CAS No.: 18157-18-1
M. Wt: 152.69 g/mol
InChI Key: LWQYFVMOHUUIJI-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

The versatility of organosilicon compounds is rooted in the distinctive nature of the silicon atom. The Si-C bond is longer and more polarizable than the C-C bond, while the Si-O bond is significantly stronger. nih.gov This leads to materials with exceptional thermal stability, chemical resistance, and unique surface properties. Organosilanes, a broad category of organosilicon compounds, are widely used as coupling agents, crosslinkers, and surface modifiers in industries ranging from coatings and adhesives to electronics and composites. spast.orginnospk.com They play a crucial role in enhancing the performance and durability of a multitude of products. nih.gov

Classification and Structural Characteristics of Chloro(diethyl)methoxysilane as an Organohalosilane and Organoalkoxysilane

This compound, with the chemical formula (C₂H₅)₂Si(OCH₃)Cl, possesses a dual chemical nature. The presence of a chlorine atom bonded to the silicon center classifies it as an organohalosilane. wikipedia.org This Si-Cl bond is highly reactive and susceptible to nucleophilic substitution, making it a key functional group for further chemical transformations. ontosight.ai

Simultaneously, the methoxy (B1213986) group (-OCH₃) attached to the silicon atom places it in the category of organoalkoxysilanes. alfa-chemistry.com The Si-O-C linkage in alkoxysilanes can undergo hydrolysis and condensation reactions, typically catalyzed by acid or base, to form stable siloxane (Si-O-Si) bonds. mdpi.comnih.gov This property is fundamental to the formation of silicone polymers and networks.

The combination of both a reactive chloro group and a hydrolyzable methoxy group on the same silicon atom makes this compound a valuable bifunctional reagent. This unique structure allows for a stepwise or selective reaction at either functional site, providing a high degree of control in the synthesis of complex organosilicon architectures.

Overview of Key Research Areas Relevant to this compound Analogs and Derivatives

Research involving analogs and derivatives of this compound is primarily focused on leveraging its dual reactivity for various applications. Key areas of investigation include:

Synthesis of Functionalized Silanes: The reactive chlorine atom can be readily displaced by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), amines, and alcohols. This allows for the introduction of diverse organic functionalities onto the silicon atom, creating a library of tailored silanes for specific purposes. cfmats.com

Polymer and Materials Science: The ability of the methoxy group to undergo hydrolysis and condensation is exploited in the development of novel silicone-based polymers and materials. By controlling the reaction conditions, the degree of cross-linking and the final properties of the material, such as flexibility, hardness, and thermal stability, can be precisely tuned. ontosight.ai

Surface Modification: Organosilanes are extensively used to modify the surfaces of various substrates, including glass, metals, and ceramics. innospk.comontosight.ai Derivatives of this compound can be designed to impart specific properties to a surface, such as hydrophobicity, adhesion promotion, or biocompatibility. The initial reaction with the surface can occur through the chloro or methoxy group, followed by further reactions to build up a desired functional layer.

The study of compounds like this compound and its derivatives continues to be an active area of research, driven by the ongoing demand for new materials with advanced properties and functionalities.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₃ClOSi
Molecular Weight 152.70 g/mol
CAS Number 18157-18-1 chemsrc.com
Boiling Point Not available
Density Not available
Refractive Index Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClOSi B14710132 Chloro(diethyl)methoxysilane CAS No. 18157-18-1

Properties

CAS No.

18157-18-1

Molecular Formula

C5H13ClOSi

Molecular Weight

152.69 g/mol

IUPAC Name

chloro-diethyl-methoxysilane

InChI

InChI=1S/C5H13ClOSi/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3

InChI Key

LWQYFVMOHUUIJI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(OC)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for Chloro Diethyl Methoxysilane

Direct Synthesis Approaches and Catalytic Considerations for Organochlorosilanes and Alkoxysilanes

The direct synthesis, often referred to as the Müller-Rochow process, is a cornerstone of industrial organosilane production. researchgate.net This method typically involves the reaction of an organic halide with silicon metal at elevated temperatures in the presence of a copper catalyst. lookchem.com For the synthesis of diethyl-containing silanes, ethyl chloride would be the organic halide of choice. The process yields a mixture of organochlorosilanes, with the product distribution influenced by factors such as temperature, pressure, and catalyst composition.

While the direct synthesis is primarily associated with chlorosilanes, analogous direct processes for alkoxysilanes have been developed. These methods react alcohols directly with silicon, also catalyzed by copper. researchgate.net The reaction of methanol (B129727) with silicon, for instance, can yield methoxysilanes. lookchem.comresearchgate.net The formation of methyldimethoxysilane (B100820) has been observed at temperatures above 300°C, suggesting the possibility of tuning reaction conditions to favor specific alkoxysilane products. researchgate.net

Catalysis is a critical aspect of these direct synthesis routes. In the Müller-Rochow process, copper is the primary catalyst, and its activity can be enhanced by various promoters. ugto.mx For the direct synthesis of alkoxysilanes, copper(I) chloride has been shown to be an effective catalyst for the reaction of silicon with methanol. researchgate.net The catalyst's role is to facilitate the complex surface chemistry that leads to the formation of Si-C and Si-O bonds.

A significant challenge in direct synthesis is controlling the selectivity towards a single desired product. The reaction of ethyl chloride with silicon, for example, will produce a mixture of ethylchlorosilanes, including diethyldichlorosilane, which is a key precursor for chloro(diethyl)methoxysilane.

Esterification and Transalkoxylation Routes for Methoxysilane (B1618054) Formation from Chlorosilane Precursors

A common and versatile method for synthesizing methoxysilanes is through the esterification of chlorosilane precursors. This involves the reaction of a chlorosilane with an alcohol, in this case, methanol, to replace a chlorine atom with a methoxy (B1213986) group. The reaction of diethyldichlorosilane with methanol would yield this compound.

This esterification is essentially a nucleophilic substitution at the silicon center, where the oxygen atom of the alcohol attacks the electrophilic silicon atom, leading to the displacement of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which can otherwise lead to undesirable side reactions. google.com Triethylamine is a commonly used base for this purpose. google.com

The general scheme for this reaction is as follows: (C₂H₅)₂SiCl₂ + CH₃OH → (C₂H₅)₂Si(OCH₃)Cl + HCl

The reaction conditions, such as temperature and the stoichiometry of the reactants, can be controlled to favor the formation of the desired monosubstituted product. A patent describes a method for producing chloromethyl trimethoxysilane (B1233946) from chloromethyl trichlorosilane (B8805176) and methanol, highlighting the industrial relevance of this type of reaction. google.com Another patent details the esterification of various functionalized carboxylic acids using chlorotrimethylsilane (B32843) and an alcohol, demonstrating the broad applicability of this chemistry. unirioja.es

Transalkoxylation, or the exchange of an alkoxy group on a silicon atom, is another potential route, though less direct for this specific synthesis. It would involve reacting an existing alkoxysilane with methanol. However, starting from a readily available chlorosilane precursor like diethyldichlorosilane is generally more straightforward.

Halogenation and Interconversion Reactions to Introduce Chlorine Functionality

While the primary route to this compound involves starting with a dichlorosilane, it is theoretically possible to introduce the chlorine functionality through halogenation of a suitable methoxysilane precursor. For instance, if one were to synthesize diethylmethoxysilane, it could potentially be chlorinated to yield the target compound.

Various reagents can be used for the chlorination of Si-H bonds, a common precursor to Si-Cl bonds. A patent describes a process for the chlorination of hydridosilanes using hydrogen chloride in the presence of an ether compound, which can act as a catalyst. google.com Other methods for the halogenation of C-H bonds in alkanes, which proceed via radical mechanisms, are also well-established, though their application to the more reactive Si-H bond would require careful consideration of reaction conditions to ensure selectivity. youtube.com

The reaction of an alkene with a halogen, such as Br₂ or Cl₂, in an inert solvent is a common method for dihalogenation. youtube.comyoutube.com While this is not directly applicable to the synthesis of this compound, it illustrates the general principles of halogen addition reactions in organic chemistry.

The interconversion of functional groups on the silicon atom is a powerful tool in organosilicon chemistry. For example, a patent describes the synthesis of dimethyl 2-chloromalonate via the chlorination of dimethyl malonate using sulfuryl chloride, showcasing a method for introducing chlorine into an organic molecule. derpharmachemica.com While not a direct analogy, it demonstrates the types of reagents that can be employed for chlorination.

Organometallic Coupling Reactions for the Incorporation of Diethyl Groups onto Silicon Centers

Organometallic reagents, particularly Grignard reagents, are fundamental tools for the formation of carbon-silicon bonds. wikipedia.orgadichemistry.com The synthesis of the diethylsilyl group can be achieved by reacting a silicon halide with an ethyl Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr).

Starting with a precursor like tetrachlorosilane (B154696) (SiCl₄), a stepwise addition of ethylmagnesium bromide could theoretically be controlled to produce diethyldichlorosilane. The reaction is a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom. organic-chemistry.org

The general reaction is: SiCl₄ + 2 C₂H₅MgBr → (C₂H₅)₂SiCl₂ + 2 MgBrCl

The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. adichemistry.com The kinetics of Grignard reactions with silanes have been studied, revealing that the reaction with alkoxysilanes involves the replacement of a donor solvent molecule at the magnesium center by the silane (B1218182), followed by rearrangement. researchgate.net

Once diethyldichlorosilane is obtained, it can then be subjected to partial methanolysis as described in section 2.2 to yield this compound. This two-step approach, combining organometallic coupling with a subsequent esterification, provides a versatile and controllable route to the target molecule.

Advanced Synthetic Techniques and Green Chemistry Principles in Organosilane Production

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, and organosilane production is no exception. silane-chemical.com Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov

For organosilane synthesis, this translates to several key areas of research:

Catalyst Development: The development of more efficient and recyclable catalysts is a major goal. For instance, research into cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes with alcohols offers a sustainable route to alkoxysilanes. nih.gov

Alternative Reaction Media: The use of greener solvents, such as water or ionic liquids, is being explored to replace traditional volatile organic compounds (VOCs). nih.gov

Atom Economy: Reactions are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. The direct synthesis of alkoxysilanes from silicon and alcohols, which produces hydrogen as the only byproduct, is an example of a highly atom-economical process. nih.gov

Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of solvents, is a promising green technique. A recent study demonstrated the gram-scale synthesis of methylmethoxysilanes from silicon and dimethyl ether using a high-pressure mechanochemical reactor. researchgate.netrsc.org

These advanced techniques and green chemistry principles are being applied to the synthesis of a wide range of functional silanes, with the aim of making their production more sustainable and environmentally benign. nih.govzmsilane.com While not all of these methods may be directly applicable to the synthesis of this compound at present, they represent the future direction of organosilane chemistry.

Mechanistic Investigations of Chloro Diethyl Methoxysilane Reactivity

Nucleophilic Substitution Pathways at Silicon Centers

Nucleophilic substitution at the silicon center of chloro(diethyl)methoxysilane is a fundamental aspect of its chemistry. The general mechanism involves the attack of a nucleophile on the electrophilic silicon atom, leading to the displacement of either the chloride or the methoxy (B1213986) group. The relative ease of substitution at these two sites is a key determinant of the product distribution in its reactions.

The silicon-chlorine bond in this compound is highly susceptible to nucleophilic attack due to the high polarizability of the Si-Cl bond and the excellent leaving group ability of the chloride ion. This reactivity is a hallmark of chlorosilanes in general. nih.gov The substitution reactions at the Si-Cl bond typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center.

The reaction with water leads to rapid hydrolysis, forming diethyl(methoxy)silanol and hydrochloric acid. This reaction is often the initial step in the formation of silicone polymers. nih.gov

With alcohols , this compound reacts to form the corresponding dialkoxy(diethyl)silane. This reaction is often carried out in the presence of a weak base, such as a tertiary amine, to neutralize the hydrochloric acid byproduct. nih.gov

Amines readily displace the chloride to form N-silylated amines. Primary and secondary amines can react with chlorosilanes to form compounds with nitrogen-silicon bonds. researchgate.net

Grignard reagents (R'MgX) are potent nucleophiles that react with the Si-Cl bond to form new silicon-carbon bonds. This reaction is a versatile method for the synthesis of organosilanes with a variety of organic substituents. The reaction of this compound with a Grignard reagent would yield a trialkyl(methoxy)silane. Studies on similar chlorosilanes have shown that the reaction rate is influenced by the solvent, with reactions in tetrahydrofuran (B95107) (THF) being significantly faster than in diethyl ether. nih.govkirj.ee The reactivity of Grignard reagents with chlorosilanes is generally high, often leading to complete substitution of the chlorine atom. acs.org

The general order of leaving group ability in nucleophilic substitution at silicon is CN > Cl > OR. gelest.com This trend underscores the high reactivity of the Si-Cl bond in this compound compared to its Si-O-C bond.

Table 1: Qualitative Reactivity of the Si-Cl Bond in this compound with Various Nucleophiles

NucleophileProduct TypeGeneral Reaction ConditionsRelative Rate
Water (H₂O)Silanol (B1196071)Ambient temperatureVery Fast
Alcohol (R'OH)AlkoxysilaneWith base (e.g., tertiary amine)Fast
Amine (R'₂NH)SilylamineAmbient temperatureFast
Grignard Reagent (R'MgX)AlkylsilaneAnhydrous ether or THFVery Fast

This table provides a qualitative overview based on the general reactivity of chlorosilanes.

The silicon-methoxy (Si-O-C) bond in this compound is generally less reactive towards nucleophilic substitution than the Si-Cl bond. gelest.com The methoxy group is a poorer leaving group compared to chloride. However, under certain conditions, particularly after the substitution of the chlorine atom, the methoxy group can be displaced.

In reactions with Grignard reagents, the substitution of the alkoxy group is significantly slower than the substitution of the chlorine atom. This difference in reactivity can be exploited to achieve selective monosubstitution at the silicon center. For instance, in related systems, the reaction of a chloroalkoxysilane with one equivalent of a Grignard reagent primarily results in the substitution of the chlorine atom, leaving the alkoxy group intact. gelest.com

The reactivity of the Si-O-C bond becomes more prominent in hydrolysis and condensation reactions, which are discussed in the following section. The hydrolysis of the methoxy group is a key step in the sol-gel process and the formation of polysiloxane networks.

Hydrolysis and Condensation Kinetics of Alkoxysilane Moieties

The hydrolysis of the methoxy group in this compound, or more accurately, in its substitution products where the highly reactive Si-Cl bond has already reacted, is a critical process. The resulting silanol, diethyl(methoxy)silanol, is often an intermediate that can undergo subsequent condensation reactions to form siloxane bridges (Si-O-Si). The kinetics of these processes are strongly influenced by the reaction conditions.

In acidic media, the hydrolysis of alkoxysilanes is initiated by the protonation of the oxygen atom of the alkoxy group, making it a better leaving group (a molecule of methanol). bohrium.com This is followed by a nucleophilic attack of a water molecule on the silicon atom in a backside attack, consistent with an SN2-type mechanism. nih.gov The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. bohrium.com

For condensation in acidic conditions, a protonated silanol can react with a neutral silanol, eliminating a molecule of water. This process leads to the formation of less branched clusters. nih.gov The rate of condensation is typically at a minimum around a pH of 4 for trisilanols. researchgate.net

Under basic conditions, the hydrolysis of alkoxysilanes proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This forms a pentacoordinate intermediate, which then expels the alkoxy group. nih.gov The reaction rate is sensitive to both steric and inductive effects of the substituents on the silicon atom. nih.gov

Base-catalyzed condensation involves the reaction between a deprotonated silanol (silanolate) and a neutral silanol, eliminating a molecule of water. This mechanism tends to produce more branched and condensed clusters compared to acid-catalyzed condensation. nih.gov The rate of condensation for monosilanols is generally at a minimum between pH 6.5 and 7. researchgate.net

The kinetics of hydrolysis and condensation are significantly affected by several reaction parameters.

pH: The rate of hydrolysis of alkoxysilanes is slowest at neutral pH and is catalyzed by both acids and bases. gelest.com The rate minimum for the hydrolysis of many alkoxysilanes is in the pH range of 6 to 7.

Water/Silane (B1218182) Ratio (r): An increase in the water-to-silane ratio generally increases the rate of hydrolysis up to a certain point. nih.gov Stoichiometrically, one mole of water is required per mole of hydrolyzable alkoxy group. Excess water can favor hydrolysis over condensation. The structure of the resulting polysiloxane network is also influenced by this ratio. nih.gov

Temperature: As with most chemical reactions, an increase in temperature generally increases the rates of both hydrolysis and condensation. The activation energy for the hydrolysis of alkoxysilanes can vary depending on the specific compound and the catalyst used. For example, the activation energy for the hydrolysis of methyltriethoxysilane (MTES) in an acidic medium has been reported to be in the range of 57.61 to 97.84 kJ/mol depending on the pH. nih.gov

Table 2: Influence of Reaction Parameters on Hydrolysis and Condensation of Alkoxysilanes (General Trends)

ParameterEffect on Hydrolysis RateEffect on Condensation RateNotes
pH Increases at low and high pHVaries with pH; minimum around isoelectric pointRate is slowest around neutral pH.
Water/Silane Ratio Increases with increasing ratio (up to a limit)Can be influenced by water concentrationHigh water content favors hydrolysis.
Temperature Increases with increasing temperatureIncreases with increasing temperatureFollows Arrhenius behavior.
Solvent Depends on polarity and protic/aprotic natureDepends on polarity and protic/aprotic natureSolvent can affect reactant solubility and stabilize transition states.

This table presents general trends observed for the hydrolysis and condensation of alkoxysilanes and is expected to be applicable to the methoxy functionality of this compound derivatives.

Steric and Inductive Effects on Hydrolysis and Condensation Rates

The reactivity of this compound in hydrolysis and condensation reactions is significantly governed by the interplay of steric and inductive effects originating from its substituents: the two ethyl groups, the methoxy group, and the chlorine atom. Hydrolysis involves the substitution of the methoxy and chloro groups with hydroxyl groups, while condensation involves the formation of siloxane (Si-O-Si) bonds from the resulting silanols.

Inductive Effects: The electronic properties of the substituents attached to the silicon atom influence the electrophilicity of the silicon center. Alkyl groups, like the ethyl groups in this compound, are electron-donating. This increased electron density on the silicon atom affects the rates of hydrolysis and condensation differently depending on the pH of the medium.

Under acidic conditions, the reaction is initiated by the protonation of a leaving group (methoxy or chloro). The electron-donating nature of the ethyl groups stabilizes the resulting partial positive charge on the silicon atom in the transition state, thereby accelerating the rate of hydrolysis. unm.edu Conversely, under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. In this case, the electron-donating ethyl groups decrease the electrophilicity of the silicon, thus retarding the rate of hydrolysis. unm.edu The substitution of an alkoxy group with a hydroxyl group during hydrolysis increases the electron-withdrawing effect, which can lead to faster subsequent hydrolysis steps in basic media. unm.edu

Steric Effects: The size and spatial arrangement of the substituents around the silicon atom create steric hindrance, which can impede the approach of the nucleophile (e.g., water or a silanol) to the silicon center. The diethyl groups and the methoxy group of this compound present a moderate level of steric bulk.

Steric hindrance is generally more pronounced in condensation reactions than in hydrolysis. nih.gov This is because condensation involves the interaction of two silicon-containing molecules, which are often larger than a water molecule. An increase in the size and branching of alkyl substituents has been shown to decrease the rate of condensation. unm.edu For instance, the significant steric bulk of a tert-butyl group can effectively inhibit polymerization, sometimes preventing the formation of gels altogether and instead yielding stable monomeric silanetriols. osti.gov While the ethyl groups in this compound are less bulky than a tert-butyl group, they still exert a retarding effect on the condensation rate compared to smaller methyl groups.

The interplay of these effects is summarized in the table below, which illustrates general trends observed for organosilanes.

Factor Effect on Hydrolysis Rate (Acidic) Effect on Hydrolysis Rate (Basic) Effect on Condensation Rate Rationale
Inductive Effect (Electron-Donating Alkyl Groups) IncreaseDecreaseMinorStabilization of positive transition state (acidic); Destabilization of negative transition state (basic). unm.edu
Steric Effect (Increasing Alkyl Group Size) DecreaseDecreaseSignificant DecreaseHinders nucleophilic attack on the silicon atom. More pronounced with larger reacting species in condensation. nih.govosti.gov

This table provides an interactive summary of how inductive and steric factors influence the reactivity of organosilanes like this compound.

Transsilylation and Ligand Exchange Processes Involving Organosilanes

Transsilylation and ligand exchange are fundamental processes in organosilicon chemistry, allowing for the redistribution of substituents around a silicon center. For this compound, these reactions would involve the exchange of its chloro, methoxy, or ethyl groups with other ligands from another silicon-containing molecule or reagent.

These exchange reactions are often catalyzed by Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃). google.com For example, the coproportionation of two differently substituted silanes can lead to a statistical distribution of substituents. A known industrial process involves the exchange of methyl groups and chlorine atoms between different silanes. google.com Although the specific transsilylation behavior of this compound is not extensively detailed in readily available literature, the principles governing these reactions in analogous organosilanes are well-established.

The mechanism of ligand exchange can be influenced by the relative bond strengths and the stability of the intermediates. The process often involves the formation of a bridged intermediate facilitated by the catalyst. The "trans effect" can also play a role in determining which ligand is substituted in more complex systems, particularly in square planar complexes, where a ligand can influence the lability of the ligand trans to it. youtube.com In the context of tetrahedral silicon centers, the relative electronegativity and size of the substituents are key factors. For this compound, the Si-Cl bond is highly reactive and would be a primary site for exchange, followed by the Si-OCH₃ bond. The Si-C bonds of the ethyl groups are generally more stable and less prone to cleavage under typical ligand exchange conditions.

Cross-Coupling and Radical Reactions of Organochlorosilanes

Organochlorosilanes, including this compound, serve as important precursors in carbon-carbon and carbon-heteroatom bond-forming reactions through cross-coupling and radical pathways.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis. Organosilanes are considered advantageous reagents due to their low toxicity, stability, and relatively low cost compared to organoboron and organotin compounds. nih.gov While organochlorosilanes themselves are electrophilic at the silicon center, they are more commonly converted into nucleophilic coupling partners first. For instance, hydrolysis of this compound would yield a diethyl(methoxy)silanol. Such organosilanols can participate in palladium-catalyzed cross-coupling reactions with organic halides or triflates. nih.govresearchgate.net

These reactions, often named after their developers (e.g., Hiyama coupling), typically require an activating agent. While fluoride (B91410) sources like TBAF have been traditionally used, newer methods employ bases like NaOH or even proceed under fluoride-free conditions, which broadens their applicability. nih.govresearchgate.net The general mechanism involves the formation of a hypervalent siliconate species or a palladium silanolate intermediate, which then undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the new C-C bond. nih.gov Silyl-Heck, silyl-Negishi, and silyl-Kumada reactions are other examples of cross-coupling strategies involving organosilicon compounds. sioc-journal.cn

Radical Reactions: Organochlorosilanes can also be involved in radical reactions. The Si-Cl bond can be cleaved under reductive conditions to generate silyl (B83357) radicals. These highly reactive intermediates can participate in various transformations. For example, intermolecular C(sp³)–H functionalization can proceed via a "radical relay" mechanism, where a silyl radical could abstract a hydrogen atom to generate a carbon-centered radical, which is then trapped by a catalyst or another reagent. nih.gov

Another pathway involves radical-radical cross-coupling, where two different radical species combine. u-tokyo.ac.jp While less common for synthetic applications involving specific product formation due to competing homo-coupling, such pathways are mechanistically significant. The generation of a diethyl(methoxy)silyl radical from this compound could enable its addition to unsaturated systems or its participation in radical-polar crossover reactions. nih.gov

Thermal Rearrangement Studies of Chlorosilanes (e.g., Halogen Migration)

Thermal rearrangements in organosilanes can lead to intramolecular changes in their structure, with halogen migration being a notable example. Studies on related compounds, such as chloromethylsilanes, provide insight into the potential thermal behavior of this compound.

Theoretical studies using density functional theory (DFT) have shown that thermal rearrangement of chloromethylsilanes can occur via the migration of a chlorine atom from a carbon atom to the silicon atom. researchgate.net This process is often accompanied by the simultaneous migration of another atom, such as hydrogen, from the silicon to the carbon, proceeding through a complex, multi-membered ring transition state. researchgate.net The energy barriers for these rearrangements are typically high, requiring elevated temperatures. researchgate.net

While this compound does not have a halogen on an alkyl group, the principle of halogen migration towards an electropositive silicon center is relevant. Rearrangements involving the Si-Cl bond itself are less common under purely thermal conditions without catalysts, but Lewis acids can promote such processes. researchgate.net Furthermore, studies have documented 1,2- and 1,3-halogen migrations in other unsaturated organosilicon systems, often catalyzed by transition metals, which proceed through metal carbenoid intermediates. researchgate.netnih.gov These studies underscore that halogen migration is a feasible, though often context-specific, process in organosilicon chemistry. For a molecule like this compound, any potential rearrangement would likely involve intermolecular processes or require catalytic activation to proceed at a significant rate.

Electrochemical Reaction Mechanisms of Chlorine-Containing Silanes

The electrochemical behavior of chlorine-containing silanes has been investigated using techniques like cyclic voltammetry, revealing their capacity to undergo reduction at specific potentials. researchgate.netchemrxiv.org These studies show that chlorosilanes can be reduced in a stepwise manner.

The typical mechanism involves two distinct one-electron reduction steps:

First Reduction: The chlorosilane molecule accepts an electron, leading to the cleavage of the Si-Cl bond and the formation of a neutral silyl radical and a chloride anion. researchgate.net R₃SiCl + e⁻ → R₃Si• + Cl⁻

Second Reduction: The newly formed silyl radical can then accept a second electron to form a highly reactive silyl anion. researchgate.net R₃Si• + e⁻ → R₃Si⁻

These reduction processes for chlorosilanes have been observed to occur at potentials more positive than -1.0 V versus a saturated calomel (B162337) electrode (SCE). researchgate.netchemrxiv.org The precise reduction potential is influenced by several factors, including the nature of the alkyl or aryl substituents on the silicon, the solvent (with differences observed between THF and MeCN), and the concentration of the supporting electrolyte. researchgate.net

This electrochemical behavior is significant for the synthesis of polysilanes. By carefully controlling the electrode potential, it is possible to favor the formation of silyl radicals (by holding the potential between the two reduction steps). This allows for controlled electropolymerization, potentially leading to high molecular weight polymers. researchgate.net

The following table summarizes the key electrochemical processes for a generic chlorosilane.

Process Reaction Product(s)
First One-Electron Reduction R₃SiCl + e⁻Silyl Radical (R₃Si•), Chloride Ion (Cl⁻)
Second One-Electron Reduction R₃Si• + e⁻Silyl Anion (R₃Si⁻)

This interactive table outlines the stepwise reduction mechanism of chlorosilanes observed in electrochemical studies. researchgate.net

Applications and Functionalization in Advanced Materials and Chemical Synthesis

Precursor for Organosilicon Polymers and Resins

Organosilicon polymers, particularly polysiloxanes, are renowned for their unique properties, including high thermal stability, flexibility, and biocompatibility. The synthesis of these polymers often relies on the use of functionalized silane (B1218182) monomers.

Role as a Component in Polymerization Initiator Systems, including Controlled Radical Polymerization (e.g., ATRP)

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture. ATRP typically employs an alkyl halide initiator in conjunction with a transition metal catalyst. Silanes have been investigated as co-initiators in radical polymerization, often enhancing the reaction rate and providing better control under aerated conditions. researchgate.net

However, a thorough review of the scientific literature did not yield specific examples of Chloro(diethyl)methoxysilane being used as a primary initiator or a significant component in initiator systems for ATRP or other controlled radical polymerizations. While various alkyl halides and functionalized silanes are commonly employed as initiators, the specific reactivity and efficacy of this compound in these systems have not been reported. cmu.edu The presence of both a chloro and a methoxy (B1213986) group could theoretically offer dual functionality, but without experimental data, its role remains speculative.

Utilization in Hydrolytic Polycondensation for Polysiloxane Synthesis

Hydrolytic polycondensation of chlorosilanes and alkoxysilanes is a fundamental and widely used method for the synthesis of polysiloxanes. researchgate.net This process involves the hydrolysis of the reactive groups on the silicon atom to form silanols, which then condense to form siloxane bonds (Si-O-Si), the backbone of polysiloxanes. The functionality of the starting silane monomer (the number of hydrolyzable groups) dictates the structure of the resulting polymer, which can range from linear chains to complex three-dimensional networks. researchgate.net

Surface Modification and Interfacial Science Applications

The ability of organosilanes to form robust bonds with inorganic substrates makes them invaluable in surface science and for the development of advanced composite materials.

Chemical Grafting onto Inorganic Substrates (e.g., Silica (B1680970) Surfaces) for Surface Functionalization

The chemical grafting of organosilanes onto inorganic surfaces like silica is a common method for surface functionalization. This process modifies the surface properties, such as hydrophobicity, and introduces reactive sites for further chemical transformations. researchgate.net The reaction typically involves the hydrolysis of the silane's reactive groups and subsequent condensation with the hydroxyl groups present on the silica surface. rsc.org

While the general principles of grafting chlorosilanes and alkoxysilanes onto silica are well-established, no specific studies were found that document the chemical grafting of This compound for surface functionalization. The reactivity of its chloro and methoxy groups with surface silanols is expected, but the resulting surface properties conferred by the diethylsilyl group have not been characterized.

Enhancement of Adhesion and Interfacial Properties in Composite Materials

The performance of composite materials is critically dependent on the adhesion between the inorganic reinforcement (e.g., glass fibers, silica particles) and the polymer matrix. Silane coupling agents play a crucial role in enhancing this adhesion by forming a strong and durable interface. nih.govmdpi.com

In the absence of any data on silane coupling agents derived from This compound , its direct role in enhancing adhesion in composite materials cannot be substantiated. The effectiveness of a coupling agent is highly dependent on the compatibility of its organofunctional group with the specific polymer matrix being used.

Catalysis and Catalyst Immobilization

The unique reactivity of this compound, stemming from the presence of both a hydrolyzable chloro group and a methoxy group, makes it a valuable compound in the field of catalysis. Its applications range from a component in the synthesis of supported catalysts to a precursor for various catalytic systems.

Role in the Synthesis of Silica-Supported Catalysts

This compound can serve as a crucial precursor for modifying silica surfaces, thereby enabling the immobilization of catalytically active species. The general strategy involves the reaction of the silane with the surface silanol (B1196071) groups (Si-OH) of silica. This process, known as silylation, results in the covalent attachment of the diethyl(methoxy)silyl group to the silica support.

The methoxy group can then be hydrolyzed to a silanol group, which can act as an anchoring site for catalytically active metal complexes or organic functional groups. Alternatively, the chloro group can directly react with suitable functional groups on a catalyst molecule. This functionalization is instrumental in preventing the leaching of the active catalyst from the support during the reaction, a common issue in heterogeneous catalysis. nih.govresearchgate.net

While direct research specifically detailing the use of this compound for this purpose is not abundant in publicly available literature, its role can be inferred from the well-established use of similar functionalized chlorosilanes in catalyst immobilization. For instance, silica-supported catalysts are often prepared by treating silica with organosilanes to create a desired surface functionality for anchoring metal catalysts. researchgate.netnih.govmdpi.com The bifunctional nature of this compound offers a versatile platform for such modifications.

Table 1: Potential Steps in the Synthesis of a Silica-Supported Catalyst using this compound

StepDescriptionPotential Reaction
1. Surface Activation Treatment of silica gel to increase the concentration of surface silanol groups.Silica-OH + H2O -> Activated Silica-(OH)n
2. Silylation Reaction of activated silica with this compound.Activated Silica-(OH)n + ClSi(CH2CH3)2(OCH3) -> Silica-O-Si(CH2CH3)2(OCH3) + HCl
3. Hydrolysis Hydrolysis of the methoxy group to a reactive silanol group.Silica-O-Si(CH2CH3)2(OCH3) + H2O -> Silica-O-Si(CH2CH3)2(OH) + CH3OH
4. Catalyst Anchoring Reaction of the surface silanol with a catalyst precursor.Silica-O-Si(CH2CH3)2(OH) + Catalyst-L -> Silica-O-Si(CH2CH3)2-O-Catalyst + HL

Note: This table represents a generalized and potential reaction pathway, as specific research on this compound for this application is limited.

Applications as Lewis Acid Catalysts or Precursors for Catalytic Systems

The silicon atom in this compound, bonded to electronegative chlorine and oxygen atoms, possesses a degree of Lewis acidity. This allows it to act as a Lewis acid catalyst in certain organic reactions. Lewis acids can activate electrophiles, such as carbonyl compounds, facilitating nucleophilic attack. While strong Lewis acids like aluminum chloride are common, silicon-based Lewis acids offer milder and sometimes more selective reaction conditions. google.com

Although specific studies focusing on this compound as a standalone Lewis acid catalyst are not prevalent, its potential can be understood from the broader context of chlorosilanes in catalysis. For example, other chlorosilanes have been shown to catalyze various transformations. It is plausible that this compound could catalyze reactions such as aldol-type condensations or cyanosilylation of aldehydes.

Furthermore, this compound can serve as a precursor for the in-situ generation of more potent Lewis acidic species. Reaction with a proton source, for instance, could lead to the formation of a highly reactive silylium (B1239981) ion-like species, which are known to be powerful catalysts. nih.gov

Development of Organically Modified Silicate (ORMOSIL) Catalysts

Organically Modified Silicates (ORMOSILs) are hybrid organic-inorganic materials synthesized through the sol-gel process, involving the hydrolysis and condensation of a mixture of alkoxysilanes and organo-functionalized alkoxysilanes. researchgate.net These materials offer a unique combination of the mechanical and thermal stability of a silica network with the functionality of organic groups.

This compound, after conversion of its chloro group to an alkoxy group (e.g., by reaction with an alcohol), can be used as a co-precursor in the synthesis of ORMOSILs. The diethyl groups would be incorporated into the silica matrix, modifying its properties, such as hydrophobicity and porosity.

By co-condensing this modified silane with other organoalkoxysilanes bearing catalytically active functional groups (e.g., acidic or basic sites, or ligands for metal catalysts), it is possible to create ORMOSIL-based catalysts. researchgate.net The diethyl groups from this compound would act as inert spacers, influencing the accessibility and environment of the catalytic sites within the ORMOSIL matrix. While direct examples using this compound are not readily found, the versatility of the ORMOSIL platform suggests its potential utility in creating tailored catalytic materials. mdpi.com

Synthesis of Diverse Organosilicon Derivatives and Building Blocks

This compound is a valuable starting material for the synthesis of a variety of other organosilicon compounds, including functionalized oligosiloxanes, disiloxanes, and other derivatives that serve as important building blocks in organic chemistry.

Preparation of Functionalized Oligosiloxanes and Disiloxanes

The reaction of this compound with water or alcohols can lead to the formation of disiloxanes and oligosiloxanes. Controlled hydrolysis of this compound would initially produce diethyl(methoxy)silanol, which can then condense with another molecule of the chlorosilane or with itself to form a disiloxane (B77578) with the general structure [(CH3CH2)2(CH3O)Si]2O. Further condensation can lead to the formation of longer chain or cyclic oligosiloxanes.

The synthesis of unsymmetrically functionalized disiloxanes is also possible. For instance, reacting this compound with a different silanol, R3SiOH, would yield an unsymmetrical disiloxane of the formula (CH3CH2)2(CH3O)Si-O-SiR3. Such reactions provide access to a wide range of disiloxanes with tailored properties. nih.govijseas.comnih.govdntb.gov.ua

Recent research has focused on the catalytic synthesis of oligosiloxanes from hydrosilanes, which offers a more controlled and environmentally friendly approach. nih.govnih.govfrontiersin.org While not directly starting from this compound, these methods highlight the importance of oligosiloxanes and the ongoing efforts to develop efficient synthetic routes.

Table 2: Representative Examples of Disiloxane Synthesis (by Analogy)

Starting Silane 1Starting Silane 2Catalyst/ConditionsProduct TypeReference (by Analogy)
R2SiHClH2OBaseSymmetrical Disiloxane (R2HSi)2O nih.gov
R3SiOHR'3SiClAmine baseUnsymmetrical Disiloxane R3Si-O-SiR'3 google.com
R3SiHR'3SiOHLewis AcidUnsymmetrical Disiloxane R3Si-O-SiR'3 nih.gov
R2SiH2H2ORh or Ir complexDihydrosiloxane or Silanediol nih.gov

Note: This table presents generalized reaction types for disiloxane synthesis. Specific conditions and yields would vary depending on the nature of the R groups.

Derivatives for Targeted Organic Chemical Transformations

The reactivity of the Si-Cl and Si-OCH3 bonds in this compound allows for its conversion into a variety of derivatives useful in organic synthesis. For example, the chlorine atom can be substituted by a range of nucleophiles to introduce different functional groups.

Reaction with organometallic reagents, such as Grignard or organolithium reagents, can introduce new organic substituents onto the silicon atom. This allows for the creation of a diverse library of organosilanes that can be used as protecting groups, activating agents, or synthetic intermediates.

For example, the methoxy group can be replaced by other alkoxy groups by transesterification, allowing for fine-tuning of the reactivity and solubility of the resulting silane. These derivatives can then be employed in various organic transformations, such as cross-coupling reactions or as precursors for the generation of reactive intermediates. While specific examples detailing the derivatization of this compound for targeted organic transformations are not widely reported, the fundamental reactivity of chlorosilanes and alkoxysilanes suggests a broad scope for such applications.

Advanced Characterization and Computational Approaches for Chloro Diethyl Methoxysilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of Chloro(diethyl)methoxysilane, providing detailed information about the hydrogen, carbon, and silicon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound is expected to reveal distinct signals corresponding to the protons of the diethyl and methoxy (B1213986) groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms, including silicon, oxygen, and chlorine.

The ethyl groups directly attached to the silicon atom would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The methoxy group (-OCH3) protons would appear as a singlet. Due to the influence of the electronegative chlorine and oxygen atoms on the silicon center, the signals for the ethyl group protons are anticipated to be shifted downfield compared to those in simple alkylsilanes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-Si-CH₂-CH₃~0.9 - 1.2Quartet
-Si-CH₂-CH₃~0.5 - 0.8Triplet
-O-CH₃~3.5 - 3.8Singlet

Note: Predicted values are based on typical chemical shifts for similar organosilanes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of this compound. Three distinct signals are expected, corresponding to the two different carbon environments in the diethyl groups and the one in the methoxy group. The chemical shifts will be influenced by the proximity to the silicon, oxygen, and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-Si-C H₂-CH₃~5 - 10
-Si-CH₂-C H₃~7 - 12
-O-C H₃~50 - 55

Note: Predicted values are based on typical chemical shifts for similar organosilanes.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Spectroscopy

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon environment. The chemical shift of the ²⁹Si nucleus in this compound is highly sensitive to the nature of the substituents attached to it. The presence of one chlorine atom, one methoxy group, and two ethyl groups will result in a specific chemical shift. For chlorosilanes, the ²⁹Si NMR signals are typically found in a distinct region of the spectrum. The chemical shift for this compound is predicted to be in the range characteristic for silicon atoms bonded to one chlorine, one oxygen, and two carbon atoms. Research on similar organosilanes suggests that the chemical shifts can be influenced by solvent effects and the presence of other reactive species. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. The FT-IR spectrum will exhibit absorption bands corresponding to the stretching and bending vibrations of C-H, Si-C, Si-O, and Si-Cl bonds.

The C-H stretching vibrations of the ethyl and methoxy groups are expected in the 2850-3000 cm⁻¹ region. The presence of the Si-O-C linkage will give rise to a strong absorption band, typically in the 1050-1100 cm⁻¹ range. A characteristic absorption for the Si-Cl bond is also anticipated, generally appearing in the 450-600 cm⁻¹ region. sciepub.com The analysis of these vibrational frequencies provides a fingerprint of the molecule's functional group composition. researchgate.netcsic.esnist.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (alkyl)2850 - 3000Medium to Strong
Si-O-C stretch1050 - 1100Strong
Si-C stretch700 - 850Medium
Si-Cl stretch450 - 600Medium

Note: Predicted values are based on characteristic frequencies for similar organosilanes.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation pattern is expected to be characteristic of organosilanes. Common fragmentation pathways for chlorosilanes include the loss of a chlorine radical (Cl•) or an ethyl radical (C₂H₅•). The loss of the methoxy group (-OCH₃) or rearrangements involving the elimination of small neutral molecules are also plausible fragmentation routes. Analysis of these fragment ions helps to piece together the molecular structure and provides further confirmation of the compound's identity. Studies on analogous compounds like chlorodimethylethylsilane can offer insights into the expected fragmentation patterns. nist.govnih.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of volatile and polymeric organosilicon compounds. Gas chromatography is the primary method for analyzing this compound itself, while size exclusion chromatography is crucial for characterizing its polymeric derivatives.

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone technique for the quantitative analysis and purity verification of volatile chlorosilanes and alkoxysilanes like this compound. The method's simplicity, speed, and high resolution make it ideal for monitoring the composition of raw materials and reaction mixtures. researchgate.netnih.gov In a typical GC analysis, a small sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The choice of the stationary phase is critical for achieving good separation of closely related silanes. Columns with nonpolar or medium-polarity stationary phases are often employed. For instance, a study on the determination of chlorosilanes utilized a column with 10% diethyl phthalate (B1215562) on a 6201 support. nih.gov Other analyses of alkoxysilanes have successfully used capillary columns with various stationary phases, often coupled with a flame ionization detector (FID) for sensitive detection or a mass spectrometer (MS) for definitive peak identification. dss.go.thresearchgate.net The operating conditions, such as column temperature, injection temperature, and carrier gas flow rate, are optimized to ensure efficient separation and accurate quantification. nih.gov The precision and reproducibility of GC methods for chlorosilane analysis are typically high, with coefficients of variation often reported to be less than 1%. nih.gov

ParameterTypical Condition for Chlorosilane/Alkoxysilane AnalysisReference
ColumnCapillary column (e.g., DB-Wax, 15 m x 0.530 mm, 1.0 µm film) or Packed column (e.g., 10% diethyl phthalate on 6201 support, 3m x 5mm i.d.) nih.govjapsonline.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) or Thermal Conductivity Detector (TCD) nih.govdss.go.thresearchgate.net
Carrier GasHelium or Hydrogen nih.gov
Column TemperatureTypically in the range of 60-150 °C nih.gov
Injection TemperatureTypically around 110-250 °C nih.gov
Detector TemperatureTypically around 140-300 °C nih.gov

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

This compound can serve as a precursor for the synthesis of polysiloxanes through hydrolysis and condensation reactions. Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the most common technique for characterizing the molar mass distribution of these resulting polymeric derivatives. specificpolymers.com SEC separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules are excluded from the pores of the column's stationary phase and thus elute earlier, while smaller molecules penetrate the pores to a greater extent and elute later. nih.gov

The analysis of polysiloxanes, which are often soluble in organic solvents, is typically performed using SEC systems equipped with columns packed with porous polystyrene-divinylbenzene gels and a refractive index (RI) detector. specificpolymers.comresearchgate.net Solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used as the mobile phase. For more comprehensive characterization, SEC can be coupled with other detectors, such as a multi-angle light scattering (MALS) detector and a viscometer, to determine absolute molar mass, size, and conformation of the polymers without the need for column calibration with standards of the same polymer type. nih.govdtic.mil This is particularly useful for novel or branched polymers where standards are not available. researchgate.net SEC is instrumental in monitoring the kinetics of polymerization reactions and understanding how reaction conditions affect the final polymer properties. specificpolymers.com

ParameterTypical Setup for Polysiloxane AnalysisReference
ColumnsPolystyrene-divinylbenzene (e.g., Agilent Polypore) or PolarGel for more polar polymers specificpolymers.comlcms.cz
Mobile Phase (Eluent)Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF) specificpolymers.comlcms.cz
DetectorsRefractive Index (RI), Multi-Angle Light Scattering (MALS), Viscometer nih.govdtic.mil
CalibrationPolystyrene (PS) or Polymethylmethacrylate (PMMA) standards for relative molar mass; MALS for absolute molar mass specificpolymers.comnih.gov
Typical AnalytesLinear or branched polysiloxanes specificpolymers.comdtic.mil

Computational Chemistry for Mechanistic and Electronic Structure Analysis

Computational chemistry provides powerful tools to investigate the reactivity and electronic properties of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into reaction mechanisms, transition states, and thermodynamic parameters that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a widely used computational method for studying the reaction mechanisms of organosilicon compounds due to its favorable balance of accuracy and computational cost. lp.edu.uamdpi.com DFT can be employed to model the hydrolysis of this compound, a key reaction in the formation of silanols and subsequent polysiloxanes. By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate the most likely reaction pathways. nih.govnih.gov

For instance, DFT studies on the hydrolysis of chlorosilanes have shown that the reaction proceeds through a series of steps, including the formation of a pentacoordinate silicon intermediate. acs.org The activation barriers for these steps can be calculated to predict reaction rates. acs.org DFT can also be used to investigate the thermodynamics of disproportionation reactions that can occur with chlorosilanes, providing valuable data for process optimization. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results, and functionals that include dispersion corrections are often necessary to properly describe the non-covalent interactions that can be important in these systems. mdpi.com

System/Reaction StudiedComputational MethodKey FindingReference
Decomposition of Chlorosilanes (e.g., SiCl2H2)CCSD(T) // CASSCF/cc-pVDZCalculated barrier heights for H2 and HCl elimination (e.g., 77.2 and 74.8 kcal/mol for SiCl2H2) acs.org
Adsorption of Chlorosilanes on Si(100) surfaceDFT (VASP)Determined preferential adsorption sites and energies (e.g., -2.63 eV for SiHCl3) nih.gov
Hydrolysis of Silane (B1218182) Coupling Agents on SiO2DFT (VASP)Demonstrated lower Si-O bond-breaking barrier under alkaline conditions acs.org
Hydrosilylation of Divinylbenzene with TriethoxysilaneDFT (B3LYP)Calculated activation energies for Markovnikov and anti-Markovnikov addition lp.edu.ua

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Kinetic and Thermodynamic Parameters

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the collective behavior of molecules and predicting kinetic and thermodynamic properties of chemical systems over time. nih.govfrontiersin.org

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes like diffusion, conformational changes, and chemical reactions. nih.govacs.org For this compound, MD simulations using reactive force fields (like ReaxFF) can model the hydrolysis and condensation reactions in solution or on surfaces. researchgate.netnih.gov These simulations can provide insights into the kinetics of siloxane bond formation, the structure of the resulting oligomers and polymers, and their interaction with surfaces. nih.govtandfonline.com

Monte Carlo (MC) simulations use statistical methods to model complex systems and are particularly well-suited for studying polymerization kinetics and thermodynamic equilibria. frontiersin.orgacs.org For the polymerization of derivatives of this compound, kinetic Monte Carlo (kMC) simulations can be used to model the step-growth polymerization process. acs.org By defining the probabilities of different reaction events (e.g., hydrolysis, condensation), kMC can predict properties of the resulting polymer network, such as cross-linking density and molecular weight distribution, and how these are influenced by reaction conditions. acs.orgtu-clausthal.de

Simulation TypeSystem StudiedKey Parameters Obtained/InsightsReference
Molecular Dynamics (MD)Silanization of silica (B1680970) by methoxysilanesKinetics of monolayer formation, grafting density, and mechanisms (hydrolysis-condensation) nih.govacs.org
Kinetic Monte Carlo (kMC)Step-growth polymerization of hydroxyl-terminated PDMSNetwork formation kinetics, cross-linking density, optimization of reaction conditions acs.org
Kinetic Monte Carlo (kMC)Hydrochlorination reactions for silicon productionReaction pathways, mechanistic behavior with changing temperature and pressure scholaris.ca
Monte Carlo (MC)Polymer collapse in solutionPhase transitions and scaling relations nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to Chloro(diethyl)methoxysilane and its Analogs

Traditional synthesis of organosilanes has often involved multi-stage processes that can be energy-intensive and generate significant waste. researchgate.net A primary focus of future research will be the development of greener, more efficient synthetic pathways.

Key areas for development include:

Direct Synthesis Processes: Building upon the foundational Müller-Rochow process, research is aimed at developing direct synthesis routes that are more selective and require less energy. researchgate.net The direct reaction of elemental silicon with alcohols, in this case, methanol (B129727) and potentially in the presence of an ethyl source, presents a promising, more atom-economical alternative to traditional methods that often rely on hazardous intermediates. researchgate.net

Catalytic Innovations: The exploration of new, non-hazardous, and recyclable catalysts is crucial. nih.gov Research into catalysis for Si-N bond formation via dehydrocoupling, for instance, offers a sustainable substitute for conventional methods that use corrosive chlorosilanes and produce ammonium (B1175870) salt waste. rsc.org Similar principles can be applied to the synthesis of alkoxysilanes.

Alternative Precursors and Reaction Media: Future syntheses may move away from fossil fuel-derived precursors towards renewable resources. nih.gov The use of non-hazardous solvents like water or ionic liquids, or even solvent-less techniques such as mechanochemistry (ball milling) and microwave-assisted synthesis, are being explored to reduce the environmental impact of chemical production. nih.govresearchgate.net Mechanochemistry, in particular, has shown promise for the direct synthesis of alkoxysilanes with high conversion rates, simplifying the traditional multi-stage process. researchgate.net Another innovative approach is the use of organoboron compounds as precursors in a transition metal-free process for creating C-Si bonds. nih.gov

A comparative table of potential synthetic routes is presented below:

Synthetic RouteAdvantagesResearch Focus
Modified Direct Process High atom economy, potential for fewer steps.Development of more selective and active catalysts, lower process temperatures.
Catalytic Dehydrocoupling Produces only hydrogen as a byproduct, avoids corrosive reagents.Design of efficient, earth-abundant metal catalysts; understanding reaction mechanisms.
Mechanochemistry Solvent-free, simplified process, high conversion. researchgate.netScalability of the process, understanding the solid-state reaction mechanism.
Deborylative Silylation Transition metal-free, good functional group tolerance. nih.govBroadening the substrate scope, optimizing reaction conditions.

Exploration of this compound in Emerging Advanced Materials Science Applications

The bifunctional nature of this compound, possessing both a reactive chloride and a hydrolyzable methoxy (B1213986) group, makes it a versatile building block for advanced materials. researchgate.net

Future application research will likely focus on:

Surface Modification and Coupling Agents: As an organofunctional silane (B1218182), it can act as a bridge between inorganic substrates (like glass or metal oxides) and organic polymers. researchgate.net Research will aim to create more robust and specialized coatings for applications in areas like anti-corrosion layers, biocompatible surfaces for medical implants, and adhesion promoters in composites.

Precursors for Silicon-Containing Polymers and Hybrids: The compound can serve as a monomer or cross-linking agent in the synthesis of silicones and other inorganic-organic hybrid polymers. These materials are sought after for their thermal stability, chemical resistance, and tunable optical or mechanical properties, with potential uses in electronics, photonics, and high-performance elastomers.

Sol-Gel Processes: The methoxy group allows for participation in sol-gel chemistry to form silica-based networks. By incorporating diethylsilyl groups, the resulting materials can be endowed with increased hydrophobicity, flexibility, and tailored porosity for applications in catalysis, sensing, and separation membranes.

In-depth Mechanistic Studies under Industrially Relevant and Green Conditions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes for efficiency, selectivity, and sustainability. researchgate.net For this compound, future mechanistic studies should prioritize:

Kinetics and Thermodynamics: Detailed kinetic analysis of both the formation of the compound and its subsequent reactions (e.g., hydrolysis, condensation, substitution) is needed. This data is essential for reactor design, process control, and maximizing yield while minimizing by-product formation.

Catalyst Deactivation and Regeneration: For catalytic syntheses, understanding the lifecycle of the catalyst is crucial for industrial viability. Studies focusing on the mechanisms of catalyst deactivation and the development of effective regeneration protocols are necessary.

Reaction Pathways in Green Solvents: As the field moves towards more environmentally friendly solvents, it is critical to understand how the reaction mechanism and kinetics are influenced by these new media. What works in a traditional organic solvent may proceed through a different pathway in an ionic liquid or supercritical fluid.

Spectroscopic and In-situ Monitoring: The application of advanced analytical techniques, such as in-situ spectroscopy, can provide real-time insights into the reaction as it occurs. This allows for the direct observation of reactive intermediates and a more precise elucidation of the reaction pathway. nih.gov

Computational Design and Prediction of Novel Reactivity and Applications for Organochloromethoxysilanes

Computational chemistry and materials science offer powerful tools for accelerating the discovery and development of new molecules and materials. nih.gov For organochloromethoxysilanes, these approaches can be applied to:

Predicting Reaction Outcomes: Quantum chemical calculations can be used to model reaction pathways, calculate activation energies, and predict the most likely products of a given reaction. This can help to screen potential synthetic routes and catalysts before they are tested in the lab, saving time and resources.

Designing Novel Silanes: By systematically modifying the substituents on the silicon atom in a computational model, it is possible to predict how these changes will affect the molecule's properties, such as its reactivity, stability, and interaction with surfaces. This allows for the in-silico design of new organochloromethoxysilanes with tailored functionalities for specific applications.

Materials Property Simulation: Molecular dynamics and other simulation techniques can be used to predict the bulk properties of materials derived from this compound, such as the mechanical strength of a polymer or the barrier properties of a coating. This can guide the development of new advanced materials with desired performance characteristics. The use of computational design systems can help streamline this process and ensure consistency and scalability. youtube.com

The integration of these computational approaches with experimental work will be key to unlocking the full potential of this compound and the broader class of organochloromethoxysilanes in the years to come.

Q & A

How can researchers design a controlled synthesis protocol for Chloro(diethyl)methoxysilane to minimize byproduct formation?

Answer:
A robust synthesis protocol requires meticulous control of reaction conditions. Key considerations include:

  • Inert Atmosphere: Use nitrogen or argon to prevent hydrolysis of the silane group, which is highly moisture-sensitive .
  • Stoichiometric Ratios: Optimize molar ratios of diethylamine and chloromethoxychlorosilane precursors to avoid incomplete substitution or polysiloxane byproducts.
  • Temperature Gradients: Maintain a reaction temperature between 0–5°C during precursor addition to suppress exothermic side reactions .
  • Purification: Distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) followed by NMR analysis (δ 0.5–1.5 ppm for Si-CH2CH3) ensures purity >95% .

Table 1: Example Optimization Parameters

ParameterOptimal RangeCommon Byproducts
Temperature0–5°CPolysiloxanes
SolventDry THF/TolueneHydrolyzed silanol
Reaction Time4–6 hoursUnreacted precursors

What advanced analytical techniques are optimal for characterizing the hydrolytic stability of this compound under varying pH conditions?

Answer:
Hydrolytic stability studies require a combination of spectroscopic and chromatographic methods:

  • Kinetic Monitoring via <sup>29</sup>Si NMR: Track the shift from δ 15–20 ppm (Si-Cl) to δ −40–−50 ppm (Si-OH) to quantify hydrolysis rates .
  • FTIR Analysis: Observe the disappearance of Si-Cl stretching vibrations (~500 cm<sup>−1</sup>) and emergence of Si-O-Si bands (~1100 cm<sup>−1</sup>) .
  • pH-Dependent Studies: Conduct experiments in buffered solutions (pH 2–12) to identify degradation thresholds. For example, rapid hydrolysis occurs at pH >10 due to hydroxide ion catalysis .

Note: Include control experiments with deuterated solvents to distinguish solvent effects from intrinsic reactivity.

How can researchers resolve discrepancies in reported reaction kinetics between this compound and different nucleophiles?

Answer:
Contradictions in kinetic data often arise from variability in experimental setups. To address this:

  • Standardize Conditions: Ensure consistent solvent polarity (e.g., dielectric constant), temperature (25°C ± 0.1°C), and nucleophile concentration (0.1–1.0 M) .
  • Purity Validation: Use GC-MS or HPLC to confirm >98% purity of reagents, as trace water or alcohols can accelerate silane degradation .
  • Mechanistic Probes: Employ isotopic labeling (e.g., D2O) or trapping agents (e.g., TEMPO) to distinguish SN2 vs. radical pathways .

Example Case: A study reporting slower kinetics with thiols vs. amines may reflect competing oxidation or disulfide formation, necessitating anaerobic conditions .

What computational modeling approaches are validated for predicting the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) simulations are widely used:

  • Transition State Analysis: Calculate activation energies for Si-Cl bond cleavage using B3LYP/6-31G(d) basis sets to predict nucleophilic substitution rates .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvation in toluene or DMF .
  • Validation: Compare computed Gibbs free energy barriers (ΔG<sup>‡</sup>) with experimental Arrhenius parameters (e.g., ΔG<sup>‡</sup> ≈ 80 kJ/mol for amine substitutions) .

Limitation: DFT may underestimate steric effects from diethyl groups; molecular dynamics (MD) simulations are recommended for bulky systems.

How should researchers address safety risks when handling this compound in air-sensitive reactions?

Answer:
Mitigate hazards through protocol design and infrastructure:

  • Engineering Controls: Perform reactions in gloveboxes (<1 ppm O2/H2O) or Schlenk lines with pressure-equalized dropping funnels .
  • Personal Protective Equipment (PPE): Use neoprene gloves, face shields, and flame-resistant lab coats to prevent skin/eye contact .
  • Waste Management: Quench residual silane with ethanol/water mixtures (1:1 v/v) in a fume hood to neutralize HCl gas .

Reference Protocol:

Pre-dry glassware at 120°C for 2 hours.

Charge reagents under continuous N2 flow.

Monitor pressure changes with a digital manometer.

What strategies enhance the reproducibility of this compound-based surface functionalization studies?

Answer:
Surface modification studies require strict substrate pretreatment and characterization:

  • Substrate Cleaning: Use piranha solution (H2SO4:H2O2 3:1) for oxide surfaces (e.g., SiO2) to ensure hydroxyl group availability .
  • Reaction Monitoring: Employ ellipsometry or XPS to measure silane monolayer thickness (target: 1–2 nm) .
  • Statistical Replicates: Perform triplicate trials with independent substrate batches to account for surface heterogeneity .

Common Pitfall: Incomplete solvent removal (e.g., toluene residues) can distort contact angle measurements.

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